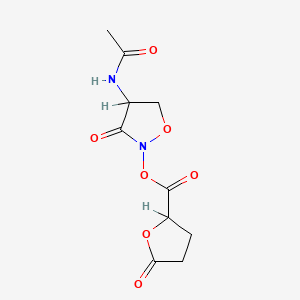

2-Furancarboxylic acid, 2-(4-(acetylamino)-3-oxo-2-isoxazolidinyl)tetrahydro-5-oxo-

描述

准备方法

合成路线和反应条件: 拉替维欣可以通过多种化学路线合成。 反应条件通常包括使用有机溶剂、催化剂和控制温度,以确保以高纯度和高产率获得所需产物 .

工业生产方法: 拉替维欣的工业生产涉及使用优化的反应条件进行大规模合成,以最大限度地提高产量并减少杂质。 这通常包括使用连续流动反应器、自动化控制系统和严格的质量控制措施,以确保生产的一致性和效率 .

化学反应分析

反应类型: 拉替维欣经历多种化学反应,包括:

常用试剂和条件: 这些反应中使用的常用试剂包括过氧化氢等氧化剂、硼氢化钠等还原剂以及各种有机溶剂 . 反应条件通常包括受控温度、pH 值和反应时间,以实现所需的转化 .

主要形成的产物: 这些反应形成的主要产物包括具有增强抗菌活性并减少对β-内酰胺酶敏感性的各种拉替维欣衍生物 .

科学研究应用

Antimicrobial Activity

The compound has been studied for its antimicrobial properties , particularly against both Gram-positive and Gram-negative bacteria. Research indicates that derivatives of 2-furancarboxylic acid can exhibit potent antimicrobial activity, making them suitable candidates for antibiotic development.

- Case Study: TAN-588

A notable derivative, TAN-588, has shown effectiveness against a range of bacterial strains. It was isolated from soil microorganisms and demonstrated significant antimicrobial activity, suggesting its potential as a new class of antibiotics . The synthesis of various derivatives has led to the identification of compounds with enhanced efficacy against resistant bacterial strains.

Synthesis of Novel Compounds

2-Furancarboxylic acid serves as a versatile building block in organic synthesis, facilitating the creation of various chemical entities with desirable properties.

-

Applications in Coordination Chemistry

The compound is utilized in synthesizing high-nuclearity heterometallic complexes, such as manganese-gadolinium based single-molecule magnets. These materials have applications in quantum computing and data storage technologies . -

Biocompatible Nanomaterials

It is also involved in the synthesis of biocompatible multifunctional dextran furoate nanospheres, which can be used for drug delivery systems due to their favorable biocompatibility and functionalization capabilities .

Therapeutic Applications

The therapeutic potential of 2-furancarboxylic acid derivatives extends beyond antimicrobial activity. Their structural characteristics allow for modifications that can enhance their pharmacological profiles.

- Dermatological Treatments

Analogues of 5-(tetradecyloxy)-2-furancarboxylic acid have been investigated for treating dermatological disorders. These compounds exhibit anti-inflammatory properties, making them useful in topical formulations for skin conditions .

Environmental Applications

Research has also highlighted the role of furan derivatives in environmental science, particularly concerning their effects on microbial populations.

- Inhibition of Bacterial Swarming

Studies have shown that trace amounts of furan-2-carboxylic acids can inhibit bacterial swarming and extracellular polysaccharide production in certain environmental bacteria, suggesting their potential use as biocontrol agents .

Summary Table of Applications

作用机制

相似化合物的比较

拉替维欣在抗生素中独一无二,因为它具有非β-内酰胺结构,并且能够靶向青霉素结合蛋白 . 类似的化合物包括:

β-内酰胺类抗生素: 这些包括青霉素、头孢菌素和碳青霉烯类,它们也靶向青霉素结合蛋白,但含有β-内酰胺环.

环丝氨酸: 这种抗生素与拉替维欣共享环丝氨酸基团,用于治疗结核病.

γ-内酰胺类抗生素: 这些化合物与拉替维欣共享γ-内酰胺基团,并具有类似的作用机制.

生物活性

2-Furancarboxylic acid, specifically the compound 2-Furancarboxylic acid, 2-(4-(acetylamino)-3-oxo-2-isoxazolidinyl)tetrahydro-5-oxo- , is of significant interest in medicinal chemistry due to its diverse biological activities. This compound, derived from furanic structures, has been studied for its potential antibacterial, antifungal, and anti-inflammatory properties. This article synthesizes various research findings and case studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features a unique structure that combines the furan ring with an isoxazolidine moiety, which is known to influence its biological properties. The presence of the acetylamino group enhances its solubility and reactivity, potentially increasing its efficacy as a therapeutic agent.

Antimicrobial Activity

Research indicates that derivatives of 2-furancarboxylic acid exhibit notable antimicrobial properties. A study on lanthanide metal complexes with furan-2-carboxylic acid demonstrated enhanced antibacterial activity against Pseudomonas and Bacillus species when compared to the free acid. The results are summarized in Table 1:

| Compound | Pseudomonas (mm) | Bacillus (mm) |

|---|---|---|

| Furan-2-carboxylic acid (FCA) | 5.1 | 5.2 |

| La-FCA | 9.7 | 9.8 |

| Sm-FCA | 9.8 | 9.7 |

| Gd-FCA | 9.3 | 9.6 |

| Dy-FCA | 9.2 | 9.4 |

The study concluded that the coordination of metal ions with FCA significantly enhances its antimicrobial properties due to the chelation effect, which improves the stability and bioavailability of the compound .

Antifungal Activity

The antifungal activity of 2-furancarboxylic acid and its metal complexes was evaluated against various fungi, including Aspergillus flavus, Aspergillus niger, and Aspergillus fumigatus. The results are presented in Table 2:

| Compound | A. flavus (0.1%) | A. niger (0.1%) | A. fumigatus (0.1%) |

|---|---|---|---|

| FCA | 11.5 mm | 20 mm | 15.8 mm |

| La-FCA | 33.8 mm | 40 mm | 36.6 mm |

| Sm-FCA | 33.7 mm | 45 mm | 36.6 mm |

| Gd-FCA | 27.3 mm | 40 mm | 31.1 mm |

| Dy-FCA | 38.1 mm | 50 mm | 42.1 mm |

These findings suggest that metal coordination not only enhances antibacterial activity but also significantly boosts antifungal efficacy .

Anti-inflammatory Activity

In addition to antimicrobial properties, derivatives of furan-2-carboxylic acid have shown potential anti-inflammatory effects. A study assessed the anti-inflammatory activity by measuring paw edema in animal models treated with various derivatives compared to standard drugs like indomethacin:

| Compound | Increase in Paw Volume (mL ± SE) | % Inhibition at Dose (20 mg/kg) |

|---|---|---|

| RD-1 | 0.43 ± 0.014 | 55.50 |

| RD-2 | 0.45 ± 0.006 | 53.72 |

| RD-3 | 0.40 ± 0.009 | 58.72 |

| Indomethacin (std.) | 0.36 ± 0.014 | 62.25 |

These results indicate that certain derivatives possess significant anti-inflammatory properties, making them candidates for further pharmacological development .

Case Studies

Several case studies have explored the applications of furan derivatives in clinical settings:

- Case Study on Antimicrobial Resistance : A clinical trial involving furan derivatives showed promising results against antibiotic-resistant strains of Staphylococcus aureus and Escherichia coli, highlighting their potential as alternative therapeutic agents .

- Neuroprotective Effects : Another study investigated the neuroprotective properties of furan derivatives in models of oxidative stress, revealing that certain compounds could mitigate cell death induced by hydrogen peroxide, suggesting potential applications in neurodegenerative diseases .

属性

CAS 编号 |

107167-31-7 |

|---|---|

分子式 |

C10H12N2O7 |

分子量 |

272.21 g/mol |

IUPAC 名称 |

2-(4-acetamido-3-oxo-1,2-oxazolidin-2-yl)-5-oxooxolane-2-carboxylic acid |

InChI |

InChI=1S/C10H12N2O7/c1-5(13)11-6-4-18-12(8(6)15)10(9(16)17)3-2-7(14)19-10/h6H,2-4H2,1H3,(H,11,13)(H,16,17) |

InChI 键 |

ZUEKKUYIXILDAF-UHFFFAOYSA-N |

SMILES |

CC(=O)NC1CON(C1=O)OC(=O)C2CCC(=O)O2 |

规范 SMILES |

CC(=O)NC1CON(C1=O)C2(CCC(=O)O2)C(=O)O |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>3 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

Lactivicin; |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。